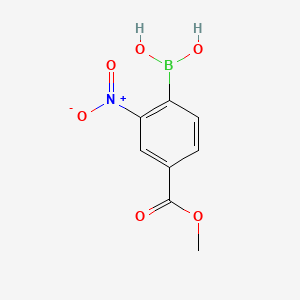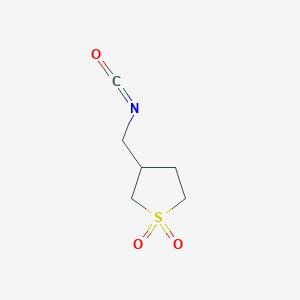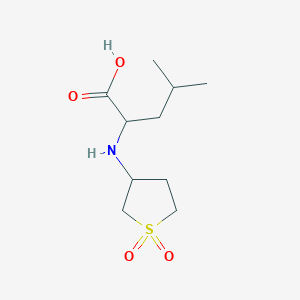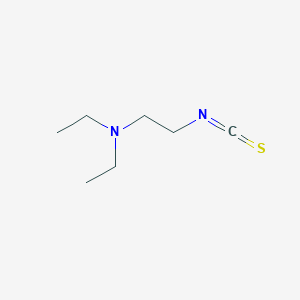
4-Methoxycarbonyl-2-nitrophenylboronic acid
Übersicht
Beschreibung
The compound 4-Methoxycarbonyl-2-nitrophenylboronic acid is a boronic acid derivative that is of interest due to its potential applications in diol and carbohydrate recognition. Boronic acids are known to bind to diols, and the presence of electron-withdrawing groups such as nitro and methoxycarbonyl can enhance this binding affinity. The related compound, 3-methoxycarbonyl-5-nitrophenyl boronic acid, has been shown to bind to catechol dye and fructose with high affinity, suggesting that similar compounds could also exhibit significant binding properties .
Synthesis Analysis
The synthesis of related compounds often involves modifications to improve yield and efficiency. For instance, the synthesis of 2,6-Dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridine-3-carboxylic acid was optimized using phase transfer catalysis, which resulted in a total yield of 81% under specific conditions . Although this is not the exact compound , the synthesis of similar compounds can provide insights into potential synthetic routes and optimizations for this compound.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is crucial for their binding properties. The structure of 4-Methoxy-3-nitrophenylarsonic acid, a compound with some structural similarities, was determined to have a tetrahedral geometry around the arsenic atom, with extensive hydrogen bonding . While this compound contains arsenic instead of boron, the importance of molecular geometry and hydrogen bonding is likely to be relevant for the boronic acid derivative as well.
Chemical Reactions Analysis
The reactivity of compounds containing methoxy and nitro groups can be complex. For example, 4-Methoxyphenol undergoes nitration and oxidation with nitrous acid to yield a mixture of products, including 4-methoxy-2-nitrophenol . This reaction is influenced by various factors such as acidity and reactant concentrations. The electrochemical behavior of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine in a protic medium has also been studied, showing different pathways and products depending on the medium's pH . These studies highlight the diverse reactivity that might be expected from this compound under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives are influenced by their molecular structure. While specific data on this compound is not provided, related compounds have been characterized using various spectroscopic techniques and theoretical calculations . These analyses can provide information on vibrational wavenumbers, electronic properties, and intramolecular interactions, which are essential for understanding the behavior of the compound in different environments.
Wissenschaftliche Forschungsanwendungen
Application in Hybrid Nanomaterials
A derivative of 4-methoxycarbonyl-2-nitrophenylboronic acid was used in the creation of hybrid nanomaterials. Specifically, it was utilized in a study to immobilize a chiral BINOL derivative onto carbon nanotubes, highlighting its potential in the development of advanced materials (Monteiro et al., 2015).
Role in Solution Phase Library Synthesis
The compound has been employed as a reagent for the N-protection of amidinonaphthol in solution phase library synthesis. This showcases its utility in facilitating the synthesis of complex organic compounds, particularly benzamidines (Bailey et al., 1999).
Involvement in Conjugate Addition Reactions
This compound derivatives have been used in conjugate addition reactions, serving as intermediates in the synthesis of potentially useful cross-linking spin label reagents. This underscores its importance in organic synthesis and materials science (Hideg et al., 1988).
Electrochemical Applications
A study investigated the electrochemical behavior of derivatives of this compound, particularly focusing on its functionalization on carbon powder. This research is indicative of its potential applications in electrochemistry and materials science (Pandurangappa & Ramakrishnappa, 2006).
Supramolecular Assembly Design
The compound has been used in the design and synthesis of supramolecular assemblies. Its interaction with other molecules through hydrogen bonds was crucial for the formation of these assemblies, demonstrating its utility in supramolecular chemistry (Pedireddi & Seethalekshmi, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-methoxycarbonyl-2-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO6/c1-16-8(11)5-2-3-6(9(12)13)7(4-5)10(14)15/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEJGHJCGQNFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378494 | |
| Record name | 4-Methoxycarbonyl-2-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85107-55-7 | |
| Record name | 1-Methyl 4-borono-3-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85107-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxycarbonyl-2-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methoxycarbonyl)-2-nitrophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)




![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)







